Regioisomeric Differentiation: Target Compound vs. N-(4-Methoxyphenyl)-2,5-dimethylbenzamide
N-(2,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-94-5) and its regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3) share identical molecular formula (C₁₆H₁₇NO₂) and molecular weight (255.31 g·mol⁻¹) but differ critically in the placement of the methoxy substituent . In the target compound, the methoxy group resides on the benzoyl ring (para to the carbonyl), making it a moderately activating electron-donating group that stabilizes the amide resonance and presents a distinct hydrogen-bond acceptor geometry. In the regioisomer, the methoxy moves to the aniline ring, altering the spatial orientation of the oxygen lone pairs and the overall molecular dipole . This topological reorganization is sufficient to generate a different biological activity profile in well-studied benzamide congeneric series; for example, in the 4-substituted benzamide anticonvulsant class, exchanging the benzoyl and aniline substituents routinely shifted ED₅₀ values by >2-fold [1][2].
| Evidence Dimension | Regioisomeric topology – methoxy placement |
|---|---|
| Target Compound Data | 4-Methoxy on benzoyl ring; 2,5-dimethyl on aniline ring; computed H-bond acceptor count = 2 (carbonyl O + methoxy O); rotatable bonds = 3 |
| Comparator Or Baseline | N-(4-Methoxyphenyl)-2,5-dimethylbenzamide (CAS 701218-61-3): 4-methoxy on aniline ring; 2,5-dimethyl on benzoyl ring; H-bond acceptor count = 2; rotatable bonds = 3 |
| Quantified Difference | Identical molecular formula and H-bond acceptor count; differentiated only by topology. No direct comparative bioactivity data available for this pair. |
| Conditions | Structural comparison based on computed descriptors (ChemSrc/PubChem data) |
Why This Matters
For procurement decisions in SAR-driven research, the regioisomer is not a valid substitute – purchasing the incorrect isomer would introduce an uncontrolled variable into any biological or physicochemical assay.
- [1] Robertson, D.W.; et al. Structure-Activity Relationships of 4-Amino-N-(2,6-dimethylphenyl)benzamide Anticonvulsants. J. Med. Chem. 1987, 30, 939–943. View Source
- [2] Clark, C.R.; et al. Anticonvulsant Activity of 4-Substituted N-(2,6-Dimethylphenyl)benzamides. J. Med. Chem. 1984, 27, 779–782. [Class-level evidence that exchanging substituents between benzoyl and aniline rings alters anticonvulsant potency.] View Source
